2-(2-Fluoro-5-methylphenyl)benzonitrile
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Overview
Description
2-(2-Fluoro-5-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of benzonitrile, where the phenyl ring is substituted with a fluoro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-methylphenyl)benzonitrile typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of copper(I) cyanide as a reagent, which facilitates the formation of the nitrile group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-methylphenyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of 2-(2-Fluoro-5-methylphenyl)benzoic acid.
Reduction: Formation of 2-(2-Fluoro-5-methylphenyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylbenzonitrile
- 2-Fluoro-4-methylbenzonitrile
- 2-Fluoro-3-methylbenzonitrile
Uniqueness
2-(2-Fluoro-5-methylphenyl)benzonitrile is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (fluoro) and electron-donating (methyl) groups can create a unique electronic environment, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-fluoro-5-methylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c1-10-6-7-14(15)13(8-10)12-5-3-2-4-11(12)9-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBUGFRPHASXDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=CC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742687 |
Source
|
Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238333-79-3 |
Source
|
Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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